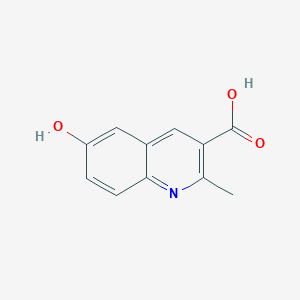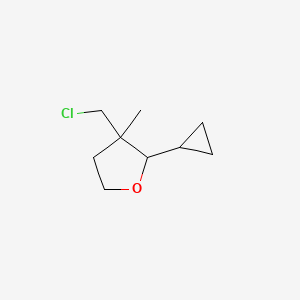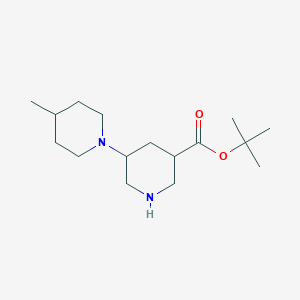
tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group and a piperidine ring substituted with a 4-methylpiperidin-1-yl group. It is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
The synthesis of tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methyl Group: The 4-methyl group can be introduced via alkylation reactions using methylating agents.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial production methods often involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and choice of solvents are carefully controlled to ensure efficient synthesis.
Chemical Reactions Analysis
tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or amines to introduce different substituents on the piperidine ring.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: This compound is utilized in the study of biological pathways and mechanisms due to its structural similarity to biologically active molecules.
Medicine: It serves as a precursor in the development of drugs targeting various medical conditions.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate: This compound has a methoxymethyl group instead of a 4-methylpiperidin-1-yl group.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: This compound features a phenylamino group in place of the 4-methylpiperidin-1-yl group.
tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate: This compound contains a piperazin-1-ylmethyl group instead of the 4-methylpiperidin-1-yl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C16H30N2O2 |
|---|---|
Molecular Weight |
282.42 g/mol |
IUPAC Name |
tert-butyl 5-(4-methylpiperidin-1-yl)piperidine-3-carboxylate |
InChI |
InChI=1S/C16H30N2O2/c1-12-5-7-18(8-6-12)14-9-13(10-17-11-14)15(19)20-16(2,3)4/h12-14,17H,5-11H2,1-4H3 |
InChI Key |
YSCMBBGJKBYAOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C2CC(CNC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


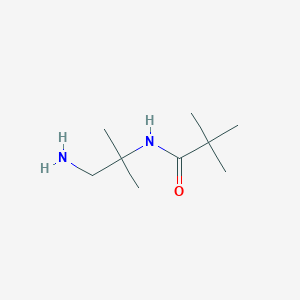
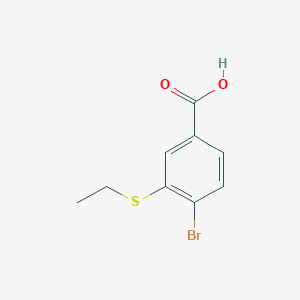
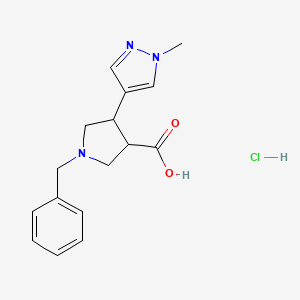
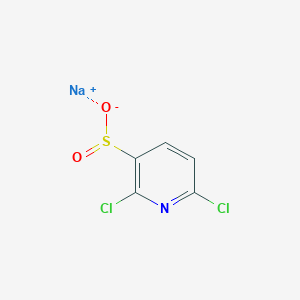

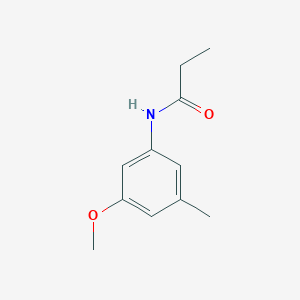


![5-[(Ethylamino)methyl]-N,N-bis(propan-2-yl)-1H-1,2,4-triazol-3-amine](/img/structure/B13189340.png)
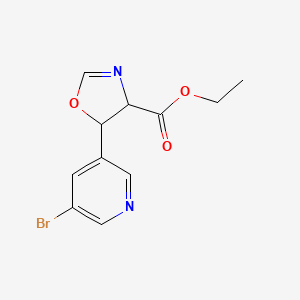
![[(2R,4R)-4-(4-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13189348.png)
